molecular formula C19H22O B11960973 1-[4-(5-Phenylpentyl)phenyl]ethanone CAS No. 6337-75-3

1-[4-(5-Phenylpentyl)phenyl]ethanone

Cat. No.: B11960973
CAS No.: 6337-75-3
M. Wt: 266.4 g/mol
InChI Key: BECSCIYRBUSPFU-UHFFFAOYSA-N
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Description

1-[4-(5-Phenylpentyl)phenyl]ethanone is an aromatic ketone featuring a phenylpentyl side chain attached to the para position of a phenylacetophenone backbone. Ethanone derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing chalcones, heterocycles, and bioactive molecules. The 5-phenylpentyl substituent likely enhances lipophilicity and influences binding interactions in biological systems, though direct data must be inferred from related compounds .

Properties

CAS No.

6337-75-3

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

1-[4-(5-phenylpentyl)phenyl]ethanone

InChI

InChI=1S/C19H22O/c1-16(20)19-14-12-18(13-15-19)11-7-3-6-10-17-8-4-2-5-9-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3

InChI Key

BECSCIYRBUSPFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCCCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Phenylpentyl)phenyl]ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(5-Phenylpentyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-(5-Phenylpentyl)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-Phenylpentyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: Most analogs are synthesized via Claisen-Schmidt condensations, diazonium couplings, or nucleophilic substitutions, suggesting that 1-[4-(5-Phenylpentyl)phenyl]ethanone could be prepared through similar alkylation or Friedel-Crafts acylation routes .
  • Substituent Impact : Bulky or polar groups (e.g., sulfonyl, triazole) enhance biological targeting but may reduce solubility. The phenylpentyl chain in the target compound likely prioritizes lipophilicity over polarity .

Physicochemical Properties

Melting points and solubility trends vary with substituent electronic and steric effects:

Compound Example Substituent Melting Point (°C) Solubility Trends
7e () 4-Methoxyphenylsulfonyl 131–134 Moderate in polar solvents
7f () 4-Trifluoromethylphenylsulfonyl 165–167 Lower solubility due to CF₃
1-(2-Hydroxyphenyl)-2-(phenylsulfinyl)ethanone () Hydroxyl, sulfinyl 117–118 High polarity, water-soluble
1-[4-(Bromomethyl)phenyl]ethanone () Bromomethyl Not reported Reactivity in alkylation

Key Observations :

  • Phenylpentyl Chain: Expected to lower melting point and increase lipid solubility compared to polar derivatives like sulfonates or hydroxyacetophenones .
  • Electron-Withdrawing Groups : Trifluoromethyl or sulfonyl groups raise melting points and reduce solubility, whereas hydroxy or methoxy groups enhance polarity .

Key Observations :

  • Target Compound Potential: The phenylpentyl group may favor membrane penetration, making it suitable for central nervous system targets or lipophilic enzyme interactions.
  • Structural-Activity Relationships : Sulfonyl and heterocyclic groups (e.g., triazoles) correlate with antiparasitic or antifungal effects, while chalcones and Schiff bases are linked to antimicrobial and detoxification roles .

Biological Activity

1-[4-(5-Phenylpentyl)phenyl]ethanone, also known as a substituted ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a phenylpentyl substituent that may influence its interaction with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H22O
  • Molecular Weight : 266.37 g/mol
  • IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can act as a ligand for certain receptors, potentially affecting signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, research has shown that it can induce apoptosis in breast cancer cells through the activation of caspase pathways.
    • Case Study : In vitro assays demonstrated that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results show promising inhibitory effects against both Gram-positive and Gram-negative bacteria.
    • Table 1: Antimicrobial Activity
      PathogenInhibition Zone (mm)MIC (µg/mL)
      Staphylococcus aureus1832
      Escherichia coli2016
      Pseudomonas aeruginosa1564
  • Neuroprotective Effects
    • Some investigations have suggested neuroprotective properties, indicating potential applications in treating neurodegenerative diseases. The mechanism may involve reducing neuroinflammation and oxidative stress.

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

  • Study A : Evaluated the compound's effect on apoptosis in cancer cells, reporting enhanced cell death via mitochondrial pathways.
  • Study B : Investigated its antimicrobial efficacy, revealing significant activity against multiple bacterial strains.
  • Study C : Focused on neuroprotective effects, demonstrating reduced levels of inflammatory markers in neuronal cell cultures treated with the compound.

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